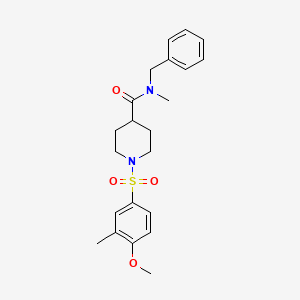
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMQX, is a chemical compound that has been studied for its potential use as a research tool in neuroscience. DMQX is a selective antagonist of the AMPA receptor, which is involved in the transmission of signals between neurons in the brain.
Mechanism of Action
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the flow of ions through the channel. This results in a decrease in the strength of synaptic transmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. It can block the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can also block the expression of LTP, which means it can prevent the consolidation of memories. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide as a research tool is its selectivity for the AMPA receptor. This allows researchers to specifically study the role of this receptor in synaptic transmission and plasticity. However, one limitation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is that it can also block the kainate receptor, which is another type of ionotropic glutamate receptor. This means that researchers need to be careful when interpreting the results of experiments using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, as the effects observed may be due to the blockade of both the AMPA and kainate receptors.
Future Directions
There are several future directions for research using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is the role of the AMPA receptor in drug addiction and withdrawal. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that blocking the AMPA receptor may be a potential therapeutic strategy for treating addiction. Another area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that blocking the AMPA receptor may be a potential therapeutic strategy for preventing or slowing the progression of these diseases.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide involves several steps, including the reaction of 2,5-dimethylphenylamine with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form the intermediate compound 2,5-dimethylphenyl-N-(2-hydroxy-3-chloropropyl)amine. This intermediate is then reacted with cyclohexanecarboxylic acid to form N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. The final product is obtained through purification using chromatography.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been used extensively in neuroscience research as a tool to study the role of the AMPA receptor in synaptic transmission and plasticity. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the fast transmission of signals between neurons. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a potent and selective antagonist of the AMPA receptor, which means it can block the activity of this receptor without affecting other types of glutamate receptors.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-18(2)23(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-22(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRROPJIJGGHCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7689550.png)






![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
